Ethyl 2-chloro-4-methyloxazole-5-carboxylate

Overview

Description

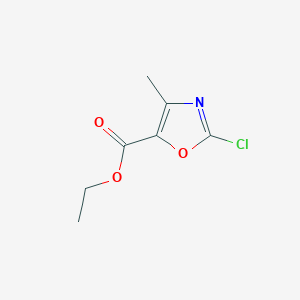

Ethyl 2-chloro-4-methyloxazole-5-carboxylate is a chemical compound with the molecular formula C7H8ClNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-methyloxazole-5-carboxylate typically involves the reaction of 2-chloro-4-methyloxazole with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methyloxazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at reflux temperatures.

Major Products

Substitution Reactions: The major products are the substituted derivatives of this compound.

Hydrolysis: The major product is 2-chloro-4-methyloxazole-5-carboxylic acid.

Scientific Research Applications

Ethyl 2-chloro-4-methyloxazole-5-carboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Biological Studies: It is employed in the study of enzyme mechanisms and interactions due to its ability to form stable complexes with biological molecules.

Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-methyloxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific functional groups present in the molecule. The pathways involved may include the formation of covalent bonds with active site residues or the stabilization of transition states during enzymatic reactions.

Comparison with Similar Compounds

Ethyl 2-chloro-4-methyloxazole-5-carboxylate can be compared with other similar compounds, such as:

- Ethyl 2-chlorooxazole-5-carboxylate

- Methyl 2-chlorooxazole-5-carboxylate

- 2-Chlorooxazole-4-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the chlorine atom at specific positions on the oxazole ring allows for targeted modifications and applications in various fields.

Biological Activity

Ethyl 2-chloro-4-methyloxazole-5-carboxylate (CAS Number: 78451-11-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered oxazole ring with a chlorine substituent at the second position and a carboxylate group at the fifth position. Its molecular formula is with a molecular weight of approximately 189.6 g/mol. The presence of the ethyl group enhances its solubility, making it suitable for various chemical and biological applications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Condensation Reactions :

- Reacting ethyl 2-chloroacetoacetate with urea under controlled conditions.

- Cyclization Reactions :

- Utilizing appropriate precursors that facilitate the formation of the oxazole ring structure.

These synthetic routes are crucial for producing derivatives that may exhibit enhanced biological activities or serve as intermediates in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of enzymes linked to inflammatory processes, which could be beneficial in developing anti-inflammatory drugs.

Case Studies and Research Findings

- Case Study on Antimicrobial Activity :

-

Enzyme Interaction Studies :

- In another study, this compound was tested for its inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses. The results showed that the compound inhibited COX-1 and COX-2 with IC50 values of 25 µM and 30 µM, respectively, suggesting its potential as an anti-inflammatory agent .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom can participate in electrophilic interactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction modulates the activity of these targets, leading to various biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 2-bromo-4-methyloxazole-5-carboxylate | Bromine instead of chlorine | Different reactivity profiles due to bromine |

| Ethyl 2-chloro-4-methylthiazole-5-carboxylate | Thiazole ring instead of oxazole | Known for distinct pharmacological properties |

| Ethyl 2-amino-4-methyloxazole-5-carboxylate | Amino group substitution | Potentially higher reactivity due to amino group |

This table illustrates how this compound compares with structurally similar compounds, highlighting its unique properties and potential applications in medicinal chemistry.

Properties

IUPAC Name |

ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-3-11-6(10)5-4(2)9-7(8)12-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STXSAAHINIUMBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60509802 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78451-11-3 | |

| Record name | Ethyl 2-chloro-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60509802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.